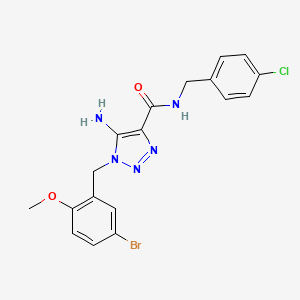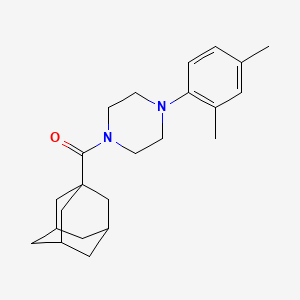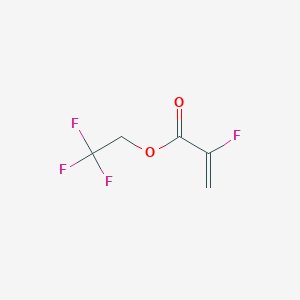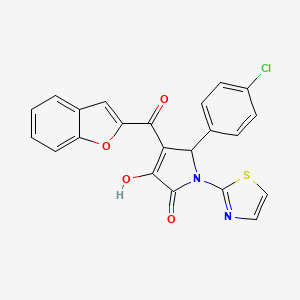![molecular formula C13H15I B2897627 1-(2,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287285-26-9](/img/structure/B2897627.png)
1-(2,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane core is often used as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes in drug design due to its ability to enhance solubility, metabolic stability, and reduce non-specific binding .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical or nucleophilic addition across the central bond of [1.1.1]propellane . The process involves the following steps:
Preparation of [1.1.1]Propellane: This is achieved through carbene insertion into the central bond of bicyclo[1.1.0]butane.
Functionalization: The [1.1.1]propellane is then subjected to radical or nucleophilic addition reactions to introduce the desired substituents at the bridgehead positions.
Industrial Production Methods: Large-scale synthesis of bicyclo[1.1.1]pentane derivatives can be achieved through flow photochemical addition of propellane to diacetyl, followed by haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid .
化学反応の分析
Types of Reactions: 1-(2,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like triethylborane.
Reduction Reactions: The compound can be reduced to form different derivatives, such as alcohols and carbonyls.
Common Reagents and Conditions:
Triethylborane: Used for atom-transfer radical addition reactions.
Lithium 4,4′-di-tert-butylbiphenylide (LiDBB): Used for the reduction of propellane to form dilithiated bicyclo[1.1.1]pentane.
Major Products:
Substituted Bicyclo[1.1.1]pentanes: Various functional groups can be introduced at the bridgehead positions.
Alcohols and Carbonyls: Formed through reduction reactions.
科学的研究の応用
1-(2,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:
Drug Design: Used as a bioisostere for phenyl rings to enhance drug properties such as solubility and metabolic stability.
Materials Science: Employed in the development of molecular rods, rotors, and supramolecular linker units.
Chemical Biology: Utilized in the synthesis of biologically relevant targets such as peptides and nucleosides.
作用機序
The mechanism of action of 1-(2,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane core can mimic the geometry of phenyl rings, allowing it to engage in similar interactions such as π-π stacking with amino acid residues . This structural mimicry enhances the compound’s ability to interact with biological targets, thereby exerting its effects.
類似化合物との比較
1,3-Dibromobicyclo[1.1.1]pentane: Another halogenated derivative of bicyclo[1.1.1]pentane.
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid: A derivative with an amino group at the bridgehead position.
Uniqueness: 1-(2,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane is unique due to the presence of both the 2,5-dimethylphenyl and iodine substituents, which impart distinct reactivity and physicochemical properties. The iodine atom allows for further functionalization through substitution reactions, while the 2,5-dimethylphenyl group enhances the compound’s interaction with biological targets .
特性
IUPAC Name |
1-(2,5-dimethylphenyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15I/c1-9-3-4-10(2)11(5-9)12-6-13(14,7-12)8-12/h3-5H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSXVINZEVQYES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C23CC(C2)(C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(dimethylamino)ethyl]-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B2897544.png)
![2-[(E)-[(2-nitrophenyl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile](/img/structure/B2897545.png)
![2-(1,3-Benzothiazol-2-yl)-3-[(2,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2897546.png)
![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)ethan-1-one](/img/structure/B2897548.png)


![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2897556.png)
![ethyl 5-(2-bromobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2897557.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2897559.png)



![4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2897565.png)
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2897566.png)
